Methyl 10-oxooctadecanoate

描述

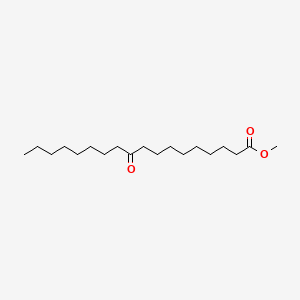

Methyl 10-oxooctadecanoate is a useful research compound. Its molecular formula is C19H36O3 and its molecular weight is 312.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Methyl 10-oxooctadecanoate is a complex organic compound with the linear formula CH3(CH2)7CO (CH2)8CO2CH3

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and performs its functions .

生化分析

Biochemical Properties

Methyl 10-oxooctadecanoate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the breakdown and utilization of fatty acids in metabolic processes. Additionally, this compound can interact with proteins involved in lipid transport and storage, influencing the distribution and availability of fatty acids within cells .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism and energy homeostasis. This activation can lead to changes in the expression of genes related to fatty acid oxidation, lipid synthesis, and glucose metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as a ligand for PPARs, leading to the activation of these receptors and subsequent changes in gene expression. Additionally, this compound can inhibit or activate enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. These interactions result in alterations in lipid synthesis and degradation pathways, ultimately affecting cellular lipid levels and energy balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard ambient conditions but can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of PPARs and persistent changes in gene expression related to lipid metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance lipid metabolism and improve energy homeostasis without causing adverse effects. At high doses, this compound may exhibit toxic effects, including liver damage and disruptions in lipid homeostasis. These threshold effects highlight the importance of careful dosage regulation in experimental studies to avoid potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid oxidation and lipid synthesis. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are key players in the β-oxidation pathway. These interactions facilitate the breakdown of fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. Additionally, this compound can influence the levels of metabolites such as malonyl-CoA and acetyl-CoA, affecting overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with lipid transport proteins and binding proteins. It can be incorporated into lipoproteins for transport in the bloodstream or stored in lipid droplets within cells. These interactions influence the localization and accumulation of this compound, affecting its availability for metabolic processes and signaling pathways .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and lipid droplets. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, this compound can be targeted to mitochondria, where it participates in β-oxidation and energy production. Additionally, its presence in lipid droplets can affect lipid storage and mobilization .

生物活性

Methyl 10-oxooctadecanoate, a fatty acid derivative, has garnered attention for its biological activities, particularly in the fields of cancer research and inflammation. This article explores the compound's biological activity, including its antiproliferative effects, anti-inflammatory properties, and potential mechanisms of action.

- Molecular Formula : C19H36O3

- Molecular Weight : 312.49 g/mol

- CAS Number : 870-10-0

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative effects on various cancer cell lines. The following table summarizes key findings regarding its inhibitory potency:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 | 26.6 | Cell cycle arrest in G0/G1 phase |

| HeLa | 24.3 | Induces apoptosis in some conditions |

| MCF7 | 22.1 | Upregulates p21WAF1 |

| PC3 | 24.9 | Targets histone deacetylase HDAC1 |

| NLF | 24.9 | Inhibits cell growth |

These results suggest that this compound may act as a potential therapeutic agent against colorectal and other cancers by inhibiting cell proliferation and inducing cell cycle arrest.

Anti-inflammatory Properties

In addition to its antiproliferative effects, this compound has been studied for its anti-inflammatory properties. A notable study demonstrated that this compound effectively reduced cytokine production in murine macrophages stimulated with lipopolysaccharides (LPS). The following table outlines the cytokine levels measured in response to treatment:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 50 |

| IL-6 | 200 | 75 |

The reduction in cytokine levels indicates that this compound may modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

The mechanisms underlying the biological activity of this compound involve several pathways:

- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest by upregulating cyclin-dependent kinase inhibitors like p21WAF1.

- Histone Deacetylase Inhibition : It targets histone deacetylase (HDAC) enzymes, which play a crucial role in cancer cell proliferation and survival.

- Cytokine Modulation : By reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6, it may help mitigate inflammatory responses.

Case Study 1: Colorectal Cancer

In a study involving human colorectal adenocarcinoma cells (HT29), this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 20 µM.

Case Study 2: Inflammatory Response

A separate investigation evaluated the effects of this compound on LPS-stimulated macrophages. The compound was found to significantly decrease nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent.

科学研究应用

Pharmaceutical Research

Methyl 10-oxooctadecanoate serves as a valuable model compound in drug metabolism studies. Its unique structure allows researchers to trace metabolic pathways and interactions within biological systems.

Key Findings:

- Isotopic Labeling : The deuterated form, this compound-d19, is particularly useful for tracing metabolic processes due to the incorporation of deuterium, which enhances sensitivity in mass spectrometry analyses.

- Lipid Metabolism : Studies indicate that this compound can influence lipid metabolism, providing insights into metabolic disorders such as obesity and diabetes.

Food Science

In food science, this compound is utilized to study lipid behavior under various conditions. Its properties help researchers understand how different lipids interact during food processing and storage.

Applications:

- Lipid Behavior Analysis : The compound is used to model lipid interactions in emulsions and other food matrices, contributing to the development of healthier food products.

- Flavor and Aroma Studies : Its role in flavor release and aroma retention during cooking processes is an area of ongoing research.

Biochemical Studies

The compound's biochemical applications are extensive, particularly in understanding enzyme interactions and metabolic pathways.

Case Studies:

- Enzymatic Reactions : Research has shown that this compound acts as a substrate in various enzymatic reactions involving lipid metabolism. Mass spectrometry techniques have been employed to analyze these interactions, revealing its role in fatty acid metabolism regulation.

- Anticancer Research : Preliminary studies suggest potential antiproliferative effects against certain human tumor cell lines. The compound's structural analogs have been investigated for their ability to inhibit cancer cell growth, indicating a promising area for future research .

化学反应分析

Baeyer-Villiger Oxidation

Methyl 10-oxooctadecanoate undergoes Baeyer-Villiger oxidation to produce lactones and alcohols. In a study by El-Sharkawy et al. (1992), treatment with m-chloroperoxybenzoic acid in benzene yielded 1-octanol after hydrolysis and extraction, confirming ketone cleavage at the C10 position .

Reaction Conditions

-

Catalyst : m-chloroperoxybenzoic acid

-

Solvent : Benzene

-

Temperature : Room temperature

Mechanistic Insight

The ketone group at C10 reacts with the peracid to form an intermediate lactone, which hydrolyzes to release 1-octanol (Fig. 1) .

Catalytic Epoxidation and Rearrangement

This compound is synthesized via epoxidation of unsaturated fatty esters. Dorado et al. (2020) reported a tandem process:

-

Epoxidation of methyl oleate using Ti-silica and tert-butyl hydroperoxide (TBHP).

-

Acid-catalyzed rearrangement (Nafion-SiO₂) to form the ketone .

Key Data

| Parameter | Value |

|---|---|

| Epoxidation Yield | >90% (Ti-silica) |

| Rearrangement Yield | 80–85% (Nafion-SiO₂) |

| Selectivity | 95% for 10-oxo derivative |

Oxidative Cleavage

Guicheret et al. (2018) demonstrated oxidative cleavage of α-hydroxyketones (derived from this compound precursors) using formic acid/H₂O₂, yielding pelargonic acid and azelaic acid monomethyl ester .

Reaction Pathway

-

Step 1 : Dehydrogenation of 1,2-diols to α-hydroxyketones (Ni/SiO₂ catalyst).

Hydrogenation and Microbial Reduction

Microbial reduction by Nocardia aurantia converts this compound to 10-hydroxystearate. Key findings include:

-

Substrate : 300 mg of methyl 10-oxostearate.

-

Product : 311 mg of methyl 10-hydroxystearate (quantitative yield) .

-

Conditions : Diazomethane esterification, room temperature .

CO₂ Incorporation Reactions

In carbonation studies, this compound forms as a byproduct during the synthesis of cyclic carbonates from epoxidized fatty esters. Wilde et al. (2015) observed competing ketone formation (up to 18%) under TS-1 catalysis with H₂O₂ .

Competing Pathways

| Reaction Pathway | Product | Selectivity |

|---|---|---|

| Epoxidation → Carbonate | Cyclic carbonate | 82% |

| Epoxide Rearrangement | This compound | 18% |

Photocatalytic Hydroacylation

Guin et al. (2021) utilized this compound in photo-induced hydroacylation of alkenes, producing long-chain aliphatic ketones (e.g., pelargonic acid derivatives) .

Conditions

-

Catalyst : Diphenylketone (Ph₂CO)

-

Light Source : Visible light

Enzymatic Interactions

This compound interacts with lipid-metabolizing enzymes:

-

PPAR Activation : Modulates lipid oxidation and glucose metabolism.

-

β-Oxidation : Serves as a substrate for acyl-CoA oxidase, producing acetyl-CoA.

属性

IUPAC Name |

methyl 10-oxooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQUPDATKHOMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337599 | |

| Record name | Methyl 10-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-10-0 | |

| Record name | Methyl 10-oxooctadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 10-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。